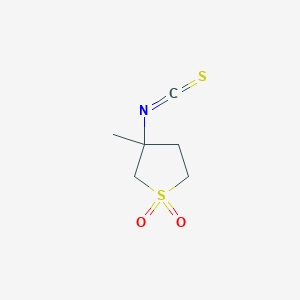
4-(4-methoxyphenoxy)benzenesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenoxy)benzenesulfonyl Chloride is a chemical compound with the molecular formula C13H11ClO4S1. It has a molecular weight of 298.751. This compound is used in proteomics research2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-(4-methoxyphenoxy)benzenesulfonyl Chloride. However, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals3.Molecular Structure Analysis
The InChI code for 4-(4-methoxyphenoxy)benzenesulfonyl Chloride is 1S/C13H11ClO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H31. This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-(4-methoxyphenoxy)benzenesulfonyl Chloride.Physical And Chemical Properties Analysis
4-(4-methoxyphenoxy)benzenesulfonyl Chloride is a compound with a molecular weight of 298.751. The purity of the compound is typically around 95%1.Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Applications
The compound and its derivatives are primarily used as intermediates in the synthesis of more complex molecules. For instance, the preparation of novel chiral compounds through reactions with benzimidazole or the development of new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides showcases its versatility in organic synthesis. These reactions often involve sulfonylation, showcasing the reagent's ability to introduce sulfonate groups into various molecular frameworks, leading to compounds with potential biological activity or material properties (Al–Douh, 2012), (Abbasi et al., 2019).
Material Science Applications
In materials science, derivatives of 4-(4-methoxyphenoxy)benzenesulfonyl chloride are used to modify the properties of materials. For example, the synthesis of new ferrocene-containing diamines and their use in epoxy resins demonstrate the compound's role in enhancing the properties of polymers, such as improving thermal stability or mechanical strength (Wright et al., 2001).
Catalysis and Polymerization
Catalysis
The compound has found applications in catalysis, particularly in the development of magnesium complexes incorporated by sulfonate phenoxide ligands. These catalysts have been effective in the ring-opening polymerization of cyclic esters, demonstrating the utility of sulfonate-containing compounds in polymer chemistry (Chen et al., 2010).
Polymer Science
In polymer science, derivatives of 4-(4-methoxyphenoxy)benzenesulfonyl chloride have been used as latent curing agents in epoxy resin systems, showcasing the compound's utility in adjusting the curing behavior and properties of polymers (Lei et al., 2015).
Safety And Hazards
This compound is corrosive1. Therefore, it’s important to handle it with care, using appropriate safety measures such as wearing protective gloves, clothing, and eye/face protection.
Orientations Futures
As a compound used in proteomics research2, 4-(4-methoxyphenoxy)benzenesulfonyl Chloride may have potential applications in the study of proteins and their functions. However, more research is needed to fully understand its properties and potential uses.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and specific information.
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKIJUPJYLXDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394932 |
Source


|
| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |
CAS RN |
370065-09-1 |
Source


|
| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)
![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)



![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)